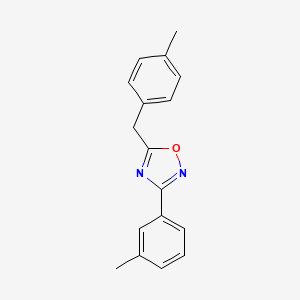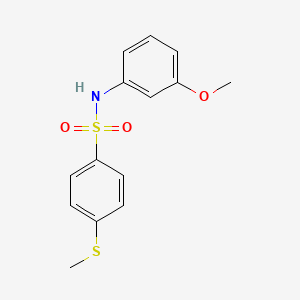
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid, also known as DMQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It was first synthesized by scientists at the University of California, Irvine in 1990. Since then, DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid acts as a competitive antagonist of AMPA receptors, binding to the receptor site and blocking the binding of glutamate, the endogenous ligand of AMPA receptors. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can reduce the excitatory neurotransmission in the brain and modulate synaptic plasticity. This mechanism of action has been shown to have therapeutic potential in various neurological disorders.
Biochemical and Physiological Effects:
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects in the brain. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can reduce the excitatory neurotransmission and modulate synaptic plasticity. This can lead to a reduction in neuronal excitability, which may have therapeutic benefits in various neurological disorders. 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has also been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of stroke and neurodegenerative diseases.
实验室实验的优点和局限性
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for investigating the role of AMPA receptors in various neurological disorders. 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics have been well-characterized. However, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has some limitations in lab experiments. For example, it has a relatively short half-life and requires frequent dosing, which can be challenging in long-term studies.
未来方向
There are several future directions for 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid research. One potential direction is to investigate the therapeutic potential of 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Another direction is to develop more potent and selective AMPA receptor antagonists based on the structure of 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid. Finally, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can be used in combination with other drugs to enhance its therapeutic effects and reduce its limitations in lab experiments.
合成方法
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of the quinoline ring system, the introduction of the dimethoxyphenyl group, and the final carboxylation step. The yield of 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid synthesis is typically around 20-30%.
科学研究应用
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been widely used in scientific research to investigate the role of AMPA receptors in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid is a potent and selective antagonist of AMPA receptors, which are involved in excitatory neurotransmission in the central nervous system. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can modulate synaptic plasticity and reduce neuronal excitability, which may have therapeutic benefits in various neurological disorders.
属性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-11-7-12(2)19-15(8-11)16(20(22)23)10-17(21-19)14-6-5-13(24-3)9-18(14)25-4/h5-10H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWDTCILDCOKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)

![1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5780477.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)
![2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5780483.png)

![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)


![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)